molecular formula C17H23NO8 B5356456 ethyl N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-beta-alaninate oxalate

ethyl N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-beta-alaninate oxalate

Cat. No.: B5356456
M. Wt: 369.4 g/mol
InChI Key: FKVIUEZZYYWNIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-beta-alaninate oxalate, also known as β-alanine ethyl ester, is a derivative of β-alanine. It is a white crystalline powder that is soluble in water and ethanol. This compound has gained attention due to its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of β-alanine ethyl ester is not fully understood. However, it is believed that it increases the levels of carnosine in muscle tissue by acting as a precursor to carnosine synthesis. Carnosine is a dipeptide that is found in high concentrations in skeletal muscle tissue. It is believed to have antioxidant and pH buffering properties, which may improve athletic performance.
Biochemical and Physiological Effects:
β-alanine ethyl ester has been shown to increase the levels of carnosine in muscle tissue, which may improve athletic performance. Additionally, it has been investigated for its potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of β-alanine ethyl ester.

Advantages and Limitations for Lab Experiments

One advantage of using β-alanine ethyl ester in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to increase the levels of carnosine in muscle tissue, which may be useful for studying the effects of carnosine on athletic performance. However, one limitation of using β-alanine ethyl ester in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on β-alanine ethyl ester. One area of interest is its potential neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of β-alanine ethyl ester. Finally, more studies are needed to investigate the potential use of β-alanine ethyl ester in improving athletic performance.

Synthesis Methods

β-alanine ethyl ester can be synthesized by reacting β-alanine with ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with oxalic acid to form the oxalate salt. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

β-alanine ethyl ester has been studied for its potential use in scientific research applications. It has been shown to increase the levels of carnosine in muscle tissue, which may improve athletic performance. Additionally, β-alanine ethyl ester has been investigated for its potential neuroprotective effects.

Properties

IUPAC Name

ethyl 3-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethylamino]propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.C2H2O4/c1-3-18-15(17)8-9-16-11(2)14-10-19-12-6-4-5-7-13(12)20-14;3-1(4)2(5)6/h4-7,11,14,16H,3,8-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVIUEZZYYWNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(C)C1COC2=CC=CC=C2O1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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